molecular formula C20H17N5O2S B2389921 N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034369-19-0

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide

Cat. No.: B2389921
CAS No.: 2034369-19-0
M. Wt: 391.45
InChI Key: AAMSHOGQSWQKSW-UHFFFAOYSA-N
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Description

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide is a useful research compound. Its molecular formula is C20H17N5O2S and its molecular weight is 391.45. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry Applications

In the realm of synthetic chemistry, the focus has been on developing efficient methods for constructing complex molecules that contain the pyrazole moiety, an integral part of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide. Studies have demonstrated various synthetic routes to access pyrazole derivatives and their relevance in further chemical transformations. For example, experimental and theoretical studies on the functionalization reactions of pyrazole-related compounds have elucidated mechanisms that could potentially apply to synthesizing analogs of the compound (Yıldırım, Kandemirli, & Demir, 2005). Additionally, novel synthetic methodologies for creating pyrazolo[1,5-a]pyrimidine and isoxazole derivatives, which share structural similarities with the compound, have been explored, revealing potential pathways for the synthesis and functionalization of related compounds (Al-Omran & El-Khair, 2005).

Medicinal Chemistry and Biochemical Evaluation

In medicinal chemistry, the focus has been on the design, synthesis, and evaluation of compounds bearing the pyrazole core for potential therapeutic applications. The development of compounds as inhibitors for specific protein targets, demonstrating the versatility and therapeutic potential of the pyrazole scaffold in drug design, is noteworthy. For instance, studies on the synthesis and evaluation of pyrazolopyrimidines derivatives have highlighted their potential as anticancer and anti-5-lipoxygenase agents, indicating the broad biomedical applications of these structures (Rahmouni et al., 2016).

Antimicrobial and Antifungal Activity

Research on the biological evaluation of pyrazole derivatives has also encompassed their antimicrobial and antifungal activities. The synthesis and characterization of new bioactive sulfonamide thiazole derivatives, incorporating structures similar to the query compound, have shown significant results as potential insecticidal agents against various pests, revealing the compound's potential for development into bioactive agents (Soliman et al., 2020).

Properties

IUPAC Name

N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-4-(1,3-thiazol-2-yloxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c1-25-18(8-9-24-25)17-7-2-14(12-22-17)13-23-19(26)15-3-5-16(6-4-15)27-20-21-10-11-28-20/h2-12H,13H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMSHOGQSWQKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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